9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate
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Overview
Description
9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate is a complex organic compound with the molecular formula C23H29NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorenylmethyl group and a cyclopentyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group can be introduced through a reaction involving fluorenylmethanol and a suitable protecting group.
Cyclopentyl Carbamate Formation: The cyclopentyl carbamate moiety is synthesized by reacting cyclopentylamine with a suitable carbamoyl chloride.
Coupling Reaction: The final step involves coupling the fluorenylmethyl group with the cyclopentyl carbamate under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenylmethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorenylmethyl derivatives.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. The fluorenylmethyl group may enhance the compound’s binding affinity and specificity, while the carbamate moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
- 9H-fluoren-9-ylmethyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
- (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate is unique due to its specific structural features, such as the presence of a cyclopentyl carbamate moiety and a hydroxymethyl group. These features contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H31NO4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate |
InChI |
InChI=1S/C25H31NO4/c1-24(2,3)30-17-12-13-25(14-17,16-27)26-23(28)29-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22,27H,12-16H2,1-3H3,(H,26,28) |
InChI Key |
ZBOVIGDDMJVZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCC(C1)(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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